molecular formula C16H18ClN3O3 B1328952 (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine CAS No. 1186662-45-2

(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine

Cat. No.: B1328952
CAS No.: 1186662-45-2
M. Wt: 335.78 g/mol
InChI Key: KGBJFFJRVIQYJU-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Stereochemical Configuration

The molecular structure of (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine consists of a central morpholine ring system bearing two methyl substituents at the 2 and 6 positions with defined R and S stereochemical configurations respectively. The morpholine ring adopts a chair conformation characteristic of six-membered heterocycles containing both nitrogen and oxygen atoms, with the methyl groups positioned in specific spatial orientations that define the compound's chirality. The (2R,6S) configuration indicates that the methyl group at position 2 has the R absolute configuration while the methyl group at position 6 possesses the S absolute configuration, establishing the compound as a meso form of 2,6-dimethylmorpholine.

The oxadiazole ring system represents a five-membered heterocycle containing three nitrogen atoms and one oxygen atom arranged in the 1,2,4-pattern. This heterocyclic moiety is substituted at the 3-position with a benzene ring that carries a carbonyl linkage to the morpholine nitrogen, while the 5-position bears a chloromethyl substituent. The 1,2,4-oxadiazole ring exhibits planar geometry due to its aromatic character, with the chloromethyl group providing a reactive site for potential chemical transformations.

Structural Component Configuration/Geometry Key Features
Morpholine Ring Chair conformation (2R,6S) stereochemistry
Oxadiazole Ring Planar aromatic 1,2,4-substitution pattern
Benzene Ring Planar aromatic Para-substituted
Chloromethyl Group Tetrahedral carbon Reactive electrophilic site

The benzoyl linkage connects the morpholine nitrogen to the para position of the benzene ring, which in turn is substituted at its para position with the oxadiazole moiety. This arrangement creates an extended conjugated system that influences the compound's electronic properties and spectroscopic behavior. The overall molecular architecture demonstrates significant structural rigidity due to the multiple aromatic rings and the constrained morpholine ring system.

Physicochemical Properties and Spectroscopic Analysis

The compound exhibits a molecular formula of C16H18ClN3O3 with a molecular weight of 335.79 atomic mass units, indicating a moderate-sized organic molecule with specific elemental composition. The presence of the chlorine atom contributes to the compound's unique mass spectral fragmentation pattern and influences its overall physicochemical behavior. The compound is typically obtained with a purity specification of 95% or higher, indicating successful synthetic methodologies and purification protocols.

Property Value Source
Molecular Formula C16H18ClN3O3
Molecular Weight 335.79 g/mol
CAS Number 1186662-45-2
MDL Number MFCD12026843
Typical Purity ≥95%

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the compound's molecular framework. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the morpholine methylene protons, which appear as broad signals showing splitting patterns due to rapid ring flipping that makes axial and equatorial protons nearly equivalent. The methyl groups attached to the morpholine ring exhibit distinct chemical shifts that confirm their stereochemical environment. The aromatic protons of both the benzene ring and the oxadiazole system appear in the downfield region, providing evidence for the aromatic character of these ring systems.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals signals corresponding to all carbon atoms in the molecule, with characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons. The morpholine ring carbons appear at specific chemical shifts that are consistent with the chair conformation and the substitution pattern. The oxadiazole ring carbons exhibit chemical shifts characteristic of this heterocyclic system, with the carbon bearing the chloromethyl substituent showing a distinctive signal.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl group exhibits a strong absorption band typically observed around 1600-1650 wavenumbers, consistent with an amide or related carbonyl functionality. The carbon-nitrogen stretching vibrations of the oxadiazole ring appear in the characteristic region around 1600-1650 wavenumbers, while carbon-oxygen-carbon stretching and bending vibrations are observed in the 1000-1300 wavenumber region. These spectroscopic signatures provide definitive evidence for the successful formation of the target compound structure.

Mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 335.79, corresponding to the molecular weight of the compound. The fragmentation pattern provides insights into the structural connectivity and the relative stability of different molecular fragments. The presence of the chlorine atom results in characteristic isotope patterns that are readily identifiable in the mass spectrum.

Crystallographic Data and Conformational Stability

The crystallographic analysis of related oxadiazole-containing compounds provides insights into the solid-state structure and conformational preferences of molecules containing similar structural motifs. Crystal structures of analogous compounds demonstrate that oxadiazole rings typically maintain planar conformations in the solid state, with specific spatial arrangements that optimize intermolecular interactions. The morpholine ring system in related structures consistently adopts chair conformations with defined orientations of substituents that minimize steric interactions.

The compound exhibits conformational stability due to the restricted rotation around certain bonds, particularly those involving the aromatic ring systems. The morpholine ring demonstrates rapid conformational interconversion in solution, as evidenced by Nuclear Magnetic Resonance line-broadening effects that result from ring flipping processes. This dynamic behavior is characteristic of morpholine derivatives and contributes to the observed spectroscopic properties.

Structural Parameter Characteristic Implication
Oxadiazole Ring Planar aromatic Rigid structure
Morpholine Ring Chair conformation Dynamic ring flipping
Aromatic Systems Conjugated Extended π-system
Stereochemical Centers Fixed (2R,6S) Defined spatial arrangement

The overall molecular conformation is influenced by intramolecular interactions between the various functional groups and ring systems. The extended conjugation between the oxadiazole ring and the benzene ring contributes to the compound's electronic properties and affects its spectroscopic behavior. The chloromethyl substituent on the oxadiazole ring provides a site for potential chemical reactivity while maintaining the overall structural integrity of the molecule.

Properties

IUPAC Name

[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBJFFJRVIQYJU-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

Preparation of 5-(Chloromethyl)-1,2,4-oxadiazole Intermediate

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their equivalents. For the chloromethyl substitution at the 5-position, the following approach is common:

  • Starting materials: Amidoxime derivatives and chloromethyl-containing carboxylic acid derivatives or chloromethyl-substituted nitriles.
  • Cyclization conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) with dehydrating agents or activating reagents such as phosphorus oxychloride (POCl3) or carbodiimides.
  • Chloromethyl functionalization: Introduction of the chloromethyl group can be achieved either by using chloromethyl-substituted precursors or by post-cyclization chloromethylation using reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid.

Synthesis of the Benzoyl-Oxadiazole Intermediate

The benzoyl moiety substituted with the 5-(chloromethyl)-1,2,4-oxadiazol-3-yl group is prepared by:

  • Aromatic substitution: Coupling the oxadiazole ring to a para-substituted benzoyl chloride or acid derivative.
  • Activation: Conversion of the benzoic acid to benzoyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • Coupling reaction: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling methods (e.g., Suzuki or Stille coupling) may be employed depending on the substituents.

Coupling with (2R,6S)-2,6-Dimethylmorpholine

The final step involves the formation of an amide bond between the benzoyl-oxadiazole intermediate and the chiral morpholine:

  • Amide bond formation: Typically achieved by reacting the benzoyl chloride intermediate with (2R,6S)-2,6-dimethylmorpholine under basic conditions.
  • Reaction conditions: Use of bases such as triethylamine or pyridine in solvents like dichloromethane or tetrahydrofuran at low temperatures to room temperature.
  • Purification: The product is purified by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization.

Representative Data Table of Preparation Steps

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 Amidoxime + chloromethyl carboxylic derivative Heating with POCl3 or carbodiimide in DMF Cyclization to 5-(chloromethyl)-1,2,4-oxadiazole ring
2 5-(chloromethyl)-1,2,4-oxadiazole + 4-bromobenzoic acid Pd-catalyzed coupling or benzoyl chloride formation Formation of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl intermediate
3 Benzoyl intermediate + (2R,6S)-2,6-dimethylmorpholine Base (Et3N), solvent (DCM), room temp Amide bond formation yielding target compound

Research Findings and Optimization Notes

  • Stereochemistry control: The use of enantiomerically pure (2R,6S)-2,6-dimethylmorpholine is critical to maintain the stereochemical integrity of the final compound.
  • Yield optimization: Reaction times and temperatures are optimized to minimize side reactions such as hydrolysis of the chloromethyl group or over-chlorination.
  • Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity and structure of the final compound.
  • Safety considerations: The chloromethyl group is reactive and potentially hazardous; reactions are conducted under controlled conditions with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of oxadiazole derivatives on biological systems. Its potential antimicrobial and anticancer properties make it a candidate for drug development and biochemical studies.

Medicine

In medicine, (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared functional groups: morpholine derivatives , 1,2,4-oxadiazoles , and chloromethyl-substituted heterocycles . Below is a comparative analysis:

Compound Name Molecular Formula Key Functional Groups Bioactivity/Applications Reference
(2R,6S)-4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine C₁₉H₂₁ClN₄O₃ Morpholine, 1,2,4-oxadiazole, chloromethyl Potential kinase inhibition, antiviral N/A
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole C₂₁H₁₉N₄OCl Pyrazole, indole, chlorobenzoyl Anticancer (in vitro cytotoxicity)
Benzalkonium chloride (BAC-C12) C₂₁H₃₈ClN Quaternary ammonium, alkyl chain Surfactant, antimicrobial

Key Observations:

  • Morpholine vs. Pyrazole/Indole Cores : The morpholine ring in the target compound confers rigidity and hydrogen-bonding capacity, whereas pyrazole/indole analogs (e.g., compound 11b in ) prioritize aromatic stacking interactions.
  • Chloromethyl vs. Chlorobenzoyl : The chloromethyl group in the target compound enables covalent modification of targets, contrasting with the chlorobenzoyl group in compound 11b, which enhances hydrophobic binding .
  • 1,2,4-Oxadiazole vs. Quaternary Ammonium : The oxadiazole’s electronegative nature differs markedly from the cationic quaternary ammonium group in BAC-C12, which governs micelle formation and antimicrobial activity .

Bioactivity and Mechanism

  • Target Compound: Computational studies suggest the chloromethyl-oxadiazole moiety may act as a Michael acceptor, covalently inhibiting cysteine proteases or kinases. This mechanism is distinct from non-covalent inhibitors like compound 11b, which rely on reversible binding .
  • BAC-C12 : Unlike the target compound, BAC-C12’s bioactivity stems from membrane disruption via surfactant action, a property measured via critical micelle concentration (CMC) using spectrofluorometry and tensiometry .

Research Findings and Contradictions

  • Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) may overestimate bioactivity parallels between the target compound and BAC-C12 due to divergent functional groups, despite shared chlorine atoms .
  • Chloromethyl Reactivity : While the chloromethyl group enhances target engagement, it may also increase off-target reactivity compared to safer analogs like compound 11b, which lacks electrophilic substituents .

Biological Activity

The compound (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H18ClN3O3C_{16}H_{18}ClN_{3}O_{3} with a molecular weight of 335.79 g/mol. The structure features a morpholine ring substituted with a chloromethyl-1,2,4-oxadiazole moiety, which is hypothesized to contribute to its biological activity.

The biological activity of (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine is primarily attributed to its interaction with various cellular pathways:

  • MDM2 Inhibition : Research indicates that compounds similar to this structure can inhibit the murine double minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
  • Antitumor Activity : In vivo studies have demonstrated that derivatives of this compound exhibit significant antitumor effects in xenograft models. For instance, one study reported that a related compound showed over 80% tumor growth inhibition at specific dosages .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine and its analogs:

Study Activity Model Dosage Outcome
Study AMDM2 InhibitionSJSA-1 Xenograft100 mg/kgModerate tumor growth inhibition (31.5% regression)
Study BAntitumor EfficacyHCT116 Colon Cancer30 mg/kg dailySignificant reduction in tumor size
Study CApoptosis InductionVarious Cancer Cell LinesVariesInduction of PARP cleavage and caspase-3 activation

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a related oxadiazole compound demonstrated promising results in patients with advanced solid tumors. The trial reported manageable toxicity profiles and preliminary evidence of antitumor efficacy.
  • Case Study 2 : In a study focusing on hematological malignancies, an analog of this compound was shown to induce apoptosis in leukemia cell lines through MDM2 pathway modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine?

  • Methodology : The compound's synthesis can be optimized via Mannich reactions or multi-step condensation. For example:

  • React 3-alkyl(aryl)-4,5-dihydro-1,2,4-triazol-5-ones with 2,6-dimethylmorpholine and formaldehyde under controlled pH (8–9) and temperature (60–70°C) to introduce the morpholine moiety .
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry via chiral HPLC .

Q. How can the stereochemical integrity of the (2R,6S) configuration be validated?

  • Methodology :

  • Use X-ray crystallography for absolute configuration determination (e.g., CCDC datasets for similar morpholine derivatives) .
  • Perform 1^1H-NMR and 13^{13}C-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish enantiomers .
  • Compare experimental optical rotation values with computational predictions (DFT-based) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • LC-MS/MS : Confirm molecular weight (e.g., [M+H]+^+ ion) and detect impurities.
  • FT-IR : Identify functional groups (e.g., oxadiazole C=N stretch at ~1600 cm1^{-1}) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How does the chloromethyl-oxadiazole moiety influence the compound’s reactivity and stability under physiological conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH, pH 1–9 buffers) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
  • Use DFT calculations to model bond dissociation energies and predict reactive sites .
  • Compare with analogues lacking the chloromethyl group to isolate its effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Reassessment : Use orthogonal methods (e.g., NMR, LC-MS) to rule out impurities or stereoisomers .
  • Dose-Response Studies : Test across multiple concentrations (nM–μM) to identify non-linear effects.
  • Target Validation : Perform kinase profiling or receptor-binding assays to confirm specificity (e.g., compare with oxadiazole derivatives in ).

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases, proteases) .
  • MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, AMBER force field) .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Synthesize derivatives with variations in:
  • Morpholine substituents (e.g., 2,6-dimethyl vs. 3,5-difluoro) .
  • Oxadiazole substituents (e.g., chloromethyl vs. bromomethyl) .
  • Test in parallel assays (e.g., antimicrobial, cytotoxicity) and correlate results with Hammett σ values or logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.